molecular formula C10H15N3O B11905779 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- CAS No. 646056-04-4

1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-

Cat. No.: B11905779
CAS No.: 646056-04-4
M. Wt: 193.25 g/mol
InChI Key: YMBNXPNQYNMPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane is a bicyclic scaffold featuring two nitrogen atoms in a spirocyclic arrangement. The compound "1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-" incorporates a 5-isoxazolyl substituent at the 7-position of the spiro framework. Isoxazole is a heterocyclic ring with one oxygen and one nitrogen atom, which confers unique electronic and steric properties to the molecule.

Properties

CAS No.

646056-04-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole

InChI

InChI=1S/C10H15N3O/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2

InChI Key

YMBNXPNQYNMPAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CC=NO3)NC1

Origin of Product

United States

Preparation Methods

The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions typically involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the isoxazole ring or the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary data indicate that it may interfere with cellular signaling pathways critical for cancer cell proliferation and survival, positioning it as a candidate for anticancer drug development.
  • Neurological Effects : The unique structural features may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Synthesis and Structure-Activity Relationship

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- typically involves multi-step organic reactions that incorporate the isoxazole moiety into the diazaspiro framework. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Comparative Analysis with Related Compounds

Below is a comparison table highlighting structural features and notable activities of related compounds:

Compound NameStructural FeaturesNotable Activities
1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-Contains isothiazole groupAntimicrobial properties
1,7-Diazaspiro[4.4]nonane, 1-(5-pyridinyl)-Substituted with a pyridine ringPotential CNS activity
2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-Similar spiro structureAnticancer properties

This comparative analysis underscores the significance of the isoxazole ring in modulating biological activity and highlights avenues for further research.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of 1,7-Diazaspiro[4.4]nonane with isoxazole substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Cancer Research : In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines through modulation of apoptotic pathways, suggesting its application in cancer therapy.
  • Neuropharmacology : Research indicated potential interactions with serotonin receptors, which could lead to anxiolytic effects. This opens pathways for developing treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The spiro[4.4]nonane system is modified with diverse heterocyclic substituents in related compounds:

  • 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (): Features a pyridine ring at the 7-position.
  • 1-(5-Pyrimidinyl)-1,7-diazaspiro[4.4]nonane (): Substituted with a pyrimidine ring, which introduces additional hydrogen-bonding sites compared to isoxazole.
  • 7-Methyl-1-pyrazinyl-1,7-diazaspiro[4.4]nonane (): A pyrazine substituent provides a planar, electron-deficient aromatic system, altering solubility and metabolic stability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* Hydrogen Bond Acceptors Reference
7-(5-Isoxazolyl)-1,7-diazaspiro[4.4]nonane C₉H₁₂N₄O 192.22 1.2† 4
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane C₁₁H₁₅N₃ 189.26 1.8 3
1-(5-Pyrimidinyl)-1,7-diazaspiro[4.4]nonane C₁₁H₁₆N₄ 204.27 0.9 4
7-Methyl-1-pyrazinyl-1,7-diazaspiro[4.4]nonane C₁₂H₁₈N₄ 218.30 2.1 4

*Calculated using XlogP3 ; †Estimated based on isoxazole’s polarity.

Pharmacological Activity

  • Sigma Receptor (S1R) Modulation: Derivatives of diazaspiro scaffolds, such as 2,7-diazaspiro[3.5]nonane, exhibit agonist/antagonist activity at sigma receptors. For example, compound 4b (2,7-diazaspiro[3.5]nonane derivative) demonstrated S1R agonism in vivo, reversing mechanical hypersensitivity .
  • Enantiomeric Separation : The 7-(3-pyridinyl) analog was resolved into (R)- and (S)-enantiomers using chiral acids, highlighting the importance of stereochemistry in bioactivity . Similar enantiomeric studies for the 5-isoxazolyl derivative are unreported but warranted.

Key Research Findings

  • Structural Flexibility: The spiro[4.4]nonane core tolerates diverse substituents (e.g., pyridine, pyrimidine, isoxazole) without significant strain, enabling tailored drug design .
  • Functional Selectivity: The 2,7-diazaspiro[3.5]nonane scaffold showed divergent agonist/antagonist profiles depending on substituents, suggesting that the 5-isoxazolyl group could similarly modulate intrinsic activity .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- (CAS Number: 646056-04-4) is a compound of significant interest due to its potential biological activities. This compound features a spirocyclic structure that contributes to its unique pharmacological properties. Its molecular formula is C10H15N3OC_{10}H_{15}N_{3}O with a molar mass of 193.25 g/mol. This article reviews the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C10H15N3OC_{10}H_{15}N_{3}O
  • Molar Mass : 193.25 g/mol
  • Structural Characteristics : The spirocyclic framework allows for diverse interactions with biological targets.

Biological Activity Overview

1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- has been evaluated for various biological activities, particularly in the context of cancer treatment and neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound acts as a covalent inhibitor targeting specific mutations in oncogenic proteins such as KRAS G12C, which is prevalent in non-small cell lung cancer (NSCLC) . In vitro studies indicate that it binds effectively to the switch-II pocket of KRAS G12C, inhibiting its activity and leading to reduced tumor growth.
  • In Vivo Studies : In xenograft mouse models (e.g., NCI-H1373), 1,7-Diazaspiro[4.4]nonane demonstrated dose-dependent antitumor effects when administered subcutaneously .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological conditions:

  • Neurotransmitter Modulation : Preliminary investigations indicate that it may influence neurotransmitter systems, although specific pathways remain to be elucidated.

Case Studies and Research Findings

Several key studies provide insights into the biological activity of 1,7-Diazaspiro[4.4]nonane:

StudyFindingsMethodology
Identified as a potent KRAS G12C inhibitor with significant antitumor activityIn vitro assays and in vivo xenograft models
Physico-chemical properties support drug-like characteristicsComputational modeling and chemical analysis
Potential neuropharmacological applications suggested through structural analysisComparative analysis with known neuroactive compounds

Safety and Toxicology

While the compound shows promise in therapeutic contexts, safety evaluations are crucial:

  • Toxicity Profile : Initial assessments indicate moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish safety margins for clinical applications .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1,7-diazaspiro[4.4]nonane derivatives functionalized with heterocyclic substituents like isoxazole?

Answer:
The synthesis typically involves cyclization of diamines with ketones or aldehydes under controlled conditions. For example, spirocyclic cores can be formed via [3+2] cycloaddition or Michael addition reactions. A diastereodivergent approach using asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes has been reported to yield 1,7-diazaspiro[4.4]nonane diastereoisomers with high enantioselectivity (up to 99% ee) . Reaction optimization often includes catalysts like chiral phosphoric acids and solvents such as dichloromethane at low temperatures (−20°C to 25°C). Post-synthetic modifications, such as introducing the 5-isoxazolyl group, may employ cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution.

(Basic) How can spectroscopic and crystallographic techniques validate the spirocyclic structure and substituent positioning?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are critical for confirming spiro connectivity. For example, distinct splitting patterns (e.g., δ 1.80 ppm, t, J = 12.3 Hz in 1H^1H-NMR) and sp3^3-hybridized carbons (e.g., δ 45–55 ppm in 13C^{13}C-NMR) indicate spiro junctions .
  • X-ray Crystallography: Programs like SHELXL (for small-molecule refinement) resolve bond lengths and angles, confirming spiro geometry. For instance, a C–N bond length of ~1.47 Å and spiro-ring torsion angles <10° are typical .
  • Mass Spectrometry: High-resolution LC-MS (e.g., m/z 715 [M+H]+^+) confirms molecular weight and functionalization .

(Advanced) What computational strategies predict the interaction of 1,7-diazaspiro[4.4]nonane derivatives with sigma receptors (S1R/S2R)?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Glide simulate binding poses. For example, the 2,7-diazaspiro[3.5]nonane scaffold (structurally analogous) shows high affinity for S1R due to hydrogen bonding with Glu172 and hydrophobic interactions with Leu105/106 .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes. RMSD values <2 Å over 100 ns indicate stable binding.
  • QSAR Models: Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with IC50_{50} values. Isoxazole’s electron-withdrawing nature may enhance S1R antagonism .

(Advanced) How can researchers resolve contradictions between in vitro binding affinity and in vivo pharmacological efficacy for this compound?

Answer:
Discrepancies often arise from:

  • Metabolic Instability: Perform microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., isoxazole oxidation). Modify with electron-donating groups (e.g., methyl) to improve half-life .
  • Blood-Brain Barrier (BBB) Penetration: Use PAMPA-BBB assays or logP calculations (optimal range: 2–3.5). Derivatives with tert-butyl ester groups (logP ~2.8) show enhanced CNS availability .
  • Off-Target Effects: Off-target screening (e.g., CEREP panel) identifies unintended interactions (e.g., with dopamine receptors). Adjust substituent bulkiness to improve selectivity .

(Advanced) What structural modifications to the 1,7-diazaspiro[4.4]nonane core enhance selectivity for KRAS inhibition versus sigma receptors?

Answer:

  • Substituent Positioning: Introducing quinazolin-4-yl groups at the 7-position (e.g., 1-(7-(quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one) shifts activity toward KRAS G12C inhibition by occupying the Switch-II pocket .
  • Ring Size: Expanding the spiro ring to diazaspiro[4.5]decane (vs. [4.4]) increases steric hindrance, reducing sigma receptor binding by >50% .
  • Functional Groups: Acrylamide moieties (e.g., prop-2-en-1-one) enable covalent bonding with KRAS Cys12, improving potency (IC50_{50} < 100 nM) .

(Basic) What analytical techniques quantify purity and stereochemical integrity during synthesis?

Answer:

  • HPLC: Reverse-phase C18 columns (e.g., 90% H2_2O/ACN gradient) with UV detection (λ = 254 nm) resolve diastereomers. Retention time differences >0.5 min indicate successful separation .
  • Chiral SFC: Supercritical fluid chromatography (CO2_2/methanol) with amylose columns confirms enantiomeric excess (e.g., 99% ee for (5R)-isomers) .
  • Elemental Analysis: Deviations <0.4% from theoretical C/H/N/O values confirm purity .

(Advanced) How does the 2,7-diazaspiro[3.5]nonane scaffold compare to 1,7-diazaspiro[4.4]nonane in sigma receptor modulation?

Answer:

  • S1R Agonism: The 2,7-diazaspiro[3.5]nonane derivative 4b (EC50_{50} = 12 nM) fully reverses mechanical allodynia in vivo, while 1,7-diazaspiro[4.4]nonane analogs show mixed agonism/antagonism due to altered nitrogen spacing .
  • Conformational Flexibility: The smaller [3.5] ring system restricts rotation, favoring a bioactive conformation for S1R. In contrast, [4.4] systems adopt multiple conformers, reducing potency by ~30% .

(Basic) What safety and handling protocols are recommended for this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Conduct reactions in fume hoods due to potential brominated byproducts (e.g., 2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane) .
  • Waste Disposal: Quench reactive intermediates (e.g., acrylamides) with 10% sodium thiosulfate before aqueous disposal .

(Advanced) How can researchers optimize the 1,7-diazaspiro[4.4]nonane scaffold for dual S1R antagonism and antimicrobial activity?

Answer:

  • Hybrid Design: Conjugate with fluoroquinolone motifs (e.g., C-7 piperazinyl) to target DNA gyrase (MIC = 0.5 µg/mL vs. S. aureus) while retaining S1R affinity (Ki_i = 8 nM) .
  • Protonation State: At physiological pH, the spirocyclic amine (pKa_a ~8.5) remains partially protonated, enhancing membrane permeability for both bacterial and neuronal targets .

(Advanced) What in vivo models validate the antinociceptive effects of 7-(5-isoxazolyl)-1,7-diazaspiro[4.4]nonane derivatives?

Answer:

  • Neuropathic Pain: In mouse chronic constriction injury (CCI) models, oral administration (10 mg/kg) reduces mechanical allodynia (von Frey test) by 60% vs. controls .
  • PK/PD Correlation: Plasma exposure (AUC024h_{0-24h} = 1500 ng·h/mL) correlates with spinal cord S1R occupancy (>80%) measured via PET imaging with [11^{11}C]SA4503 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.